molecular formula C12H15NO3S B14222439 3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- CAS No. 821785-41-5

3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)-

Cat. No.: B14222439
CAS No.: 821785-41-5
M. Wt: 253.32 g/mol
InChI Key: XXQNBHQWGPOVMP-UHFFFAOYSA-N
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Description

3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- is a heterocyclic compound featuring a five-membered thiazolidine ringThe presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction can be catalyzed by various agents, including [Et3NH][HSO4], which provides high yields and selectivity under mild conditions . The reaction is usually carried out at elevated temperatures (around 80°C) to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of thiazolidine derivatives often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, modulating their activity. This compound may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidine-4-carboxylic acid
  • Thiazolidine-2,4-dione
  • Thiazolidine-2-thione

Comparison

3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which enhances its pharmacological properties compared to other thiazolidine derivatives. This structural modification can improve its selectivity and potency as a therapeutic agent .

Properties

CAS No.

821785-41-5

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H15NO3S/c1-16-10-4-2-9(3-5-10)11-7-17-8-13(11)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)

InChI Key

XXQNBHQWGPOVMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CSCN2CC(=O)O

Origin of Product

United States

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